6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-ethyl-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-2-5-4-12-7(8(13)10-5)3-6(11-12)9(14)15/h3,5H,2,4H2,1H3,(H,10,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGOQXRFWLXIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C(=CC(=N2)C(=O)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that it could interact with enzymes or receptors in the body, leading to changes in cellular function.
Biological Activity
6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS No. 2090959-73-0) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 209.20 g/mol. The compound exhibits a complex pyrazolo structure that may influence its biological interactions.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit varying degrees of antimicrobial activity. A study focused on related compounds demonstrated antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL for some derivatives . While specific data for this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy in this area.
Anti-HBV Activity
Recent investigations into tetrahydropyrazolo derivatives have highlighted their role as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). These compounds have shown promise as anti-HBV therapeutic agents . The mechanism of action involves modulation of the HBV core protein, which could be relevant for the development of treatments targeting HBV infections.
Table 1: Summary of Biological Activities of Related Pyrazolo Compounds
| Compound Name | Biological Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole Derivative A | Antibacterial | 250 | |
| Pyrazole Derivative B | Anti-HBV | N/A | |
| 6-Ethyl Derivative | Potential Antimicrobial | N/A |
Case Study: Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships (SAR) among pyrazole compounds indicates that modifications to the pyrazole ring can significantly affect biological activity. For instance, the introduction of various substituents has been shown to enhance antibacterial potency or alter the selectivity for viral targets . Understanding these relationships is crucial for optimizing the efficacy of 6-Ethyl-4-oxo derivatives.
Comparison with Similar Compounds
Chemical Identity :
- CAS : 2090959-73-0
- Molecular Formula : C₉H₁₁N₃O₃
- Molecular Weight : 209.2 g/mol
- Purity : ≥95% (HPLC)
- Functional Groups : Carboxylic acid at position 2, ethyl substituent at position 6, and a tetrahydro-pyrazine fused ring system with a ketone at position 4 .
Key Applications : Primarily used in medicinal chemistry research as a scaffold for developing enzyme inhibitors or receptor modulators. The compound is discontinued commercially, but its structural analogs remain under active investigation .
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
Key Observations :
Physicochemical Properties
| Property | This compound | Methyl ester analog | 5-Methyl analog | 6-Phenyl analog |
|---|---|---|---|---|
| Melting Point | Not reported | Not reported | Low (exact value unspecified) | Not reported |
| LogP | Estimated ~-1.5 (calculated) | Higher than carboxylic acid (ester group) | -2.12 | Higher (due to phenyl) |
| Solubility | Moderate in polar solvents (e.g., DMSO) | Higher in organic solvents | High in ethanol | Low in water |
Preparation Methods
Cyclization of Pyrazine Precursors
A common approach involves the condensation of substituted pyrazine derivatives with hydrazine or substituted hydrazines to form the pyrazolo ring fused to the pyrazine. The ethyl group at the 6-position is often introduced via alkylation or by using ethyl-substituted starting materials.
Oxidation to Introduce the 4-Oxo Group
The 4-oxo functionality can be introduced by selective oxidation of the tetrahydropyrazolo ring system. This step requires controlled oxidation conditions to avoid over-oxidation or degradation of the heterocyclic core.
Carboxylation to Form the 2-Carboxylic Acid
The carboxylic acid group at position 2 is typically introduced by hydrolysis of an ester precursor or by direct carboxylation reactions. For example, starting from ethyl esters of the compound (such as ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate), hydrolysis under acidic or basic conditions yields the free acid.
Example Preparation from Ethyl Ester
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Synthesis of ethyl ester precursor | Cyclization of pyrazine derivatives with ethyl substituent |
| 2 | Purification | Crystallization or chromatography |
| 3 | Hydrolysis | Acidic or basic hydrolysis to convert ester to acid |
| 4 | Isolation | Acidification to precipitate carboxylic acid |
This method is supported by the availability of ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate as an intermediate, which can be converted to the acid form by hydrolysis.
Patent Literature Insights
Patent WO2018011163A1 describes related 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine compounds with various substitutions for pharmaceutical applications, indicating synthetic routes involving:
- Use of substituted pyrazine and pyrazole intermediates.
- Functional group transformations including oxidation and amide formation.
- Potential use of protecting groups and selective functionalization strategies.
Although the patent focuses on compounds for infectious disease treatment, the synthetic methodologies provide a framework applicable to preparing this compound.
Research Findings and Method Optimization
- The choice of starting materials and reaction conditions significantly affects yield and purity.
- Hydrolysis of esters to acids must be carefully controlled to avoid decomposition.
- Oxidation steps require mild oxidants to maintain the integrity of the pyrazolo[1,5-a]pyrazine ring.
- Purification often involves recrystallization or chromatographic techniques due to the compound’s complex structure.
Summary Table of Preparation Methods
| Method Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrazolo ring formation | Cyclization of pyrazine derivatives with hydrazines | Hydrazine hydrate, substituted pyrazines | Key step to build fused ring system |
| Alkylation | Introduction of ethyl group at 6-position | Alkyl halides, base | Can be done pre- or post-cyclization |
| Oxidation | Formation of 4-oxo group | Mild oxidants (e.g., PCC, Dess-Martin) | Controlled to prevent over-oxidation |
| Ester hydrolysis | Conversion of ester to carboxylic acid | Acidic (HCl) or basic (NaOH) hydrolysis | Final step to obtain free acid |
| Purification | Isolation of pure compound | Recrystallization, chromatography | Necessary due to structural complexity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid, and how can regioselectivity be controlled?
- Methodological Answer : Synthesis typically involves cyclization of pyrazolopyrazine precursors, followed by ethyl group introduction via alkylation or substitution. For regioselective control, catalytic systems like Pd-mediated cross-coupling or acid/base-mediated cyclization are recommended. highlights the importance of regioselectivity in fused heterocycles, while suggests iodination and esterification as critical steps. Use NMR and HPLC to monitor intermediate purity and confirm regiochemical outcomes .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : Assigns proton environments (e.g., ethyl group δ ~1.2–1.4 ppm; carboxylic acid proton δ ~12–14 ppm).
- HPLC-MS : Confirms molecular weight (expected [M+H]+ ~252.2 g/mol) and purity (>95% by area normalization).
- X-ray crystallography : Resolves fused pyrazole-pyrazine ring conformation (see for analogous structural analysis).
- FT-IR : Validates carbonyl (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) groups .
Q. How does the ethyl substituent influence the compound’s solubility and stability?
- Methodological Answer : The ethyl group enhances lipophilicity (logP ~1.8 predicted via ChemDraw), reducing aqueous solubility but improving membrane permeability. Stability studies (pH 1–9, 37°C) show degradation <10% over 24 hours in neutral buffers. Use polar aprotic solvents (e.g., DMSO) for stock solutions and avoid prolonged exposure to strong acids/bases .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to improve target binding affinity in enzyme inhibition studies?
- Methodological Answer :
- Core modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions ( compares methyl vs. trifluoromethyl analogs).
- Carboxylic acid bioisosteres : Substitute with tetrazole or sulfonamide groups to improve metabolic stability (see for amidoxime derivatives).
- Docking simulations : Use AutoDock Vina with crystallographic enzyme data (e.g., viral proteases) to predict binding modes. Validate with SPR or ITC for affinity measurements .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for cytotoxicity).
- Batch consistency : Ensure compound purity (>98%) via orthogonal methods (HPLC, elemental analysis).
- Mechanistic studies : Perform kinetic assays (e.g., time-dependent inhibition) to distinguish competitive vs. non-competitive modes ( discusses target interaction mechanisms) .
Q. How can reaction yields be improved during large-scale synthesis without compromising regiochemical purity?
- Methodological Answer :
- Flow chemistry : Implement continuous flow reactors ( ) for precise temperature/residence time control (e.g., 80°C, 30 min residence for cyclization).
- Catalyst optimization : Screen Pd/C vs. Pd(OAc)₂ with ligands like XPhos for Suzuki couplings (yield improvement from 60% to >85% in ).
- Workup protocols : Use aqueous/organic biphasic extraction (e.g., EtOAc/NaHCO₃) to remove unreacted reagents .
Key Recommendations for Researchers
- Prioritize regiochemical validation early in synthesis (e.g., NOESY NMR for spatial assignments).
- Use high-throughput screening to identify SAR trends across analogs ().
- Address batch-to-batch variability via rigorous QC protocols (HPLC, LC-MS).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
